molecular formula C34H40N4O4 B1215707 Protoporphyrinogen CAS No. 7412-77-3

Protoporphyrinogen

Cat. No.: B1215707
CAS No.: 7412-77-3
M. Wt: 568.7 g/mol
InChI Key: UHSGPDMIQQYNAX-UHFFFAOYSA-N
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Description

Protoporphyrinogen is a crucial intermediate in the biosynthesis of heme and chlorophyll. It is a colorless compound that, upon oxidation, forms protoporphyrin IX, a key precursor to hemoglobin in animals and chlorophyll in plants . This compound plays a vital role in various biological processes, including oxygen transport and photosynthesis.

Mechanism of Action

The mechanism of substrate recognition was investigated by performing potential of mean force (PMF) calculations, which provided an atomic level description of conformational changes and pathway intermediates . The free energy profile revealed a feedback inhibition mechanism of proto (protoporphyrin IX, the product), which was also in agreement with experimental evidence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protoporphyrinogen can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors such as porphobilinogen to form a tetrapyrrole structure, which is then converted to this compound IX . This process typically requires specific catalysts and controlled reaction conditions to ensure the correct formation of the tetrapyrrole ring.

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified organisms, such as transgenic soybean, cotton, and maize, which are engineered to express this compound IX oxidase . This enzyme catalyzes the conversion of this compound IX to protoporphyrin IX, facilitating large-scale production.

Chemical Reactions Analysis

Types of Reactions: Protoporphyrinogen undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its role as the immediate precursor to protoporphyrin IX, making it a critical compound in both heme and chlorophyll biosynthesis. Its specific oxidation by this compound oxidase distinguishes it from other porphyrinogens .

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSGPDMIQQYNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225068
Record name Protoporphyrinogen IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Protoporphyrinogen IX
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7412-77-3
Record name Protoporphyrinogen IX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7412-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protoporphyrinogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protoporphyrinogen IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protoporphyrinogen IX
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The powder of sodium amalgam was prpared as follows. Into a round flask of 500 ml volume, 13 g of mercury and 0.5 g of thin-layer metal sodium were added, and equilibrated with nitrogen gas for 5 minutes, and it was shaked for 5 minutesthen. 8.4 g of protoporphyrin IX was dissolved into 10 mM KOH containing 15 ml of 20% ethanol, incubated at 4° C. To 4 ml of the protoporphyrin IX solution, equal amount of reaction mixture (0.1 M MES, 50 mM ascorbic acid) was added, and 16 mg of sodium amalgam freshly prepared was added, and shaken vigorously under nitrogen gas in a dark. The reaction mixture was filtered with a three-layer glass filter in a dark, and diluted 2.5 times with 0.1 M MES (pH4.5), and divided into 1 ml each in a light-shielded test tube and stored at −80° C.
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
thin-layer
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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